![molecular formula C12H9N3S2 B2970545 4-(5-Thiophen-2-ylthiophen-2-yl)pyrimidin-2-amine CAS No. 256239-01-7](/img/structure/B2970545.png)
4-(5-Thiophen-2-ylthiophen-2-yl)pyrimidin-2-amine
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Overview
Description
4-(5-Thiophen-2-ylthiophen-2-yl)pyrimidin-2-amine is a chemical compound with the molecular formula C12H9N3S2 . It is intended for research use only and is not suitable for human or veterinary use.
Molecular Structure Analysis
The molecular structure of 4-(5-Thiophen-2-ylthiophen-2-yl)pyrimidin-2-amine can be represented by the InChI code: 1S/C8H7N3S/c9-8-10-4-3-6 (11-8)7-2-1-5-12-7/h1-5H, (H2,9,10,11) .Chemical Reactions Analysis
While specific chemical reactions involving 4-(5-Thiophen-2-ylthiophen-2-yl)pyrimidin-2-amine are not available, pyrimidine derivatives in general have been known to exhibit a range of reactions. For example, they can undergo oxidative dehydrogenation, annulation, and oxidative aromatization .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 259.35 .Scientific Research Applications
Antifungal Applications
Research indicates that derivatives of pyrimidin-2-amine exhibit potent antifungal properties. One study synthesized various derivatives, including compounds structurally related to 4-(5-Thiophen-2-ylthiophen-2-yl)pyrimidin-2-amine, demonstrating significant antifungal effects against species like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017). These findings suggest the potential of such compounds in developing new antifungal agents.
Antimicrobial and Anticancer Applications
Compounds synthesized from thiophene derivatives have shown promising antimicrobial activities. A study elaborated on the synthesis of [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones from 1,3-Di(thiophen-2-yl)prop-2-en-1-one, indicating mild antimicrobial activities of these compounds (Gomha et al., 2018). Additionally, bivalent manganese complexes of pyrano[2,3-d]pyrimidine derivatives demonstrated both antimicrobial and anticancer activities, highlighting the versatility of pyrimidine derivatives in therapeutic applications (El-Shwiniy et al., 2020).
Histone Lysine Demethylase Inhibitors
Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, related structurally to the compound of interest, have been identified as potent inhibitors of histone lysine demethylases, including KDM4 and KDM5. These inhibitors play a crucial role in regulating gene expression and have potential applications in cancer therapy (Bavetsias et al., 2016).
Synthetic Methodologies
Research has also focused on developing new synthetic methodologies for pyrimidine derivatives. For instance, a versatile and efficient synthetic method for thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives was developed, demonstrating the potential of these compounds in various chemical transformations (Pokhodylo et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .
Future Directions
Given the lack of specific information on 4-(5-Thiophen-2-ylthiophen-2-yl)pyrimidin-2-amine, future research could focus on its synthesis, chemical reactions, and potential applications. Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities , suggesting potential avenues for exploration.
properties
IUPAC Name |
4-(5-thiophen-2-ylthiophen-2-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S2/c13-12-14-6-5-8(15-12)9-3-4-11(17-9)10-2-1-7-16-10/h1-7H,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEPHJMZSUTZLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=NC(=NC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Thiophen-2-ylthiophen-2-yl)pyrimidin-2-amine |
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